Sulfoximine vs. Sulfone: Distinct Estrogen Receptor (ER) Interaction Profile
In a head-to-head comparison of structurally analogous triaryl olefins, the sulfoximine derivative (Compound 8) demonstrates a fundamentally different profile of interaction with estrogen receptors (ER) compared to its direct sulfonyl-substituted analog (Compound 2). While the sulfone 2 interacts exclusively with ERβ, the sulfoximine 8 shows almost equal blocking of both ERα and ERβ [1]. This indicates that the sulfoximine group can alter receptor subtype selectivity, which is a critical consideration for selecting the appropriate building block for a medicinal chemistry program targeting ER-related pathologies.
| Evidence Dimension | Estrogen Receptor (ER) Subtype Selectivity |
|---|---|
| Target Compound Data | Sulfoximine 8: 'Almost equal blocking' of ERα and ERβ. |
| Comparator Or Baseline | Sulfone 2: Exclusive interaction with ERβ. |
| Quantified Difference | Qualitative shift in selectivity from exclusive ERβ to a dual ERα/β profile. |
| Conditions | Assay system not specified in the abstract; based on an in vitro binding or functional assay for acyclic triaryl olefin compounds [1]. |
Why This Matters
This differential ER subtype profile is a critical selection criterion for procurement in drug discovery programs where selective modulation of ERα vs. ERβ is a key design goal.
- [1] Chen, X. Y., Park, S. J., Buschmann, H., De Rosa, M., & Bolm, C. (2012). Synthesis and biological evaluation of sulfoximine-based acyclic triaryl olefins. Bioorganic & Medicinal Chemistry Letters, 22(13), 4307–4309. View Source
